N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304943
InChI: InChI=1S/C17H15ClN6OS/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)26-11-15(25)21-13-5-3-12(18)4-6-13/h2-8,10H,1,9,11H2,(H,21,25)
SMILES:
Molecular Formula: C17H15ClN6OS
Molecular Weight: 386.9 g/mol

N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16304943

Molecular Formula: C17H15ClN6OS

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C17H15ClN6OS
Molecular Weight 386.9 g/mol
IUPAC Name N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H15ClN6OS/c1-2-9-24-16(14-10-19-7-8-20-14)22-23-17(24)26-11-15(25)21-13-5-3-12(18)4-6-13/h2-8,10H,1,9,11H2,(H,21,25)
Standard InChI Key JJOIUCYJIUYISS-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=NC=CN=C3

Introduction

Synthesis

The synthesis of this compound likely involves multistep reactions incorporating:

  • Formation of the Triazole Core
    A reaction between hydrazine derivatives and nitriles or carboxylic acid derivatives to yield the 1,2,4-triazole ring.

  • Functionalization with Pyrazine and Allyl Groups
    Pyrazine is introduced via nucleophilic substitution or coupling reactions, while the allyl group is added through alkylation.

  • Attachment of Acetamide and Sulfanyl Linkages
    The final step includes coupling the triazole derivative with 4-chlorophenyl acetamide through a thiolation reaction.

Antimicrobial Activity

The triazole ring is associated with antifungal and antibacterial properties due to its ability to inhibit enzymatic pathways in pathogens.

Anticancer Potential

The presence of pyrazine and chlorophenyl groups enhances binding affinity to cancer-related targets such as kinases or DNA-interacting proteins.

Comparative Analysis with Related Compounds

To contextualize its significance, comparisons with structurally similar compounds are provided:

CompoundKey FeaturesReported Activity
N-(3-Cyano-benzothiophen-2-yl)-acetamides Benzothiophene coreAnti-inflammatory (5-lipoxygenase inhibitor)
N-(4-Chlorophenyl)-pyrano[2,3-c]pyrazoles Pyrano-pyrazole scaffoldAnticancer (glioblastoma inhibition)
N-(5-Amino-triazol-3-yl)pyridine-sulfonamides Triazole-pyridine hybridAntifungal (Candida spp.)

Potential Applications

Given its structural features and analog data:

  • Pharmaceutical Development

    • As an antifungal agent targeting resistant strains.

    • As an anticancer compound for glioblastoma or other malignancies.

  • Chemical Biology

    • As a probe molecule for studying sulfanyl-acetamide interactions in biological systems.

  • Material Science

    • Its heterocyclic framework could be explored for optoelectronic applications.

Future Research Directions

To fully explore the potential of this compound:

  • In Vitro Biological Testing

    • Evaluate antimicrobial, anticancer, and anti-inflammatory activities.

  • Structure-Activity Relationship (SAR) Studies

    • Modify substituents on the triazole or pyrazine rings to optimize activity.

  • Molecular Docking Studies

    • Predict binding affinities to biological targets such as kinases or enzymes.

  • Toxicological Assessment

    • Assess cytotoxicity against non-cancerous cells to ensure safety.

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